molecular formula C12H17NOS B7515399 (3,5-Dimethylpiperidin-1-yl)-thiophen-3-ylmethanone

(3,5-Dimethylpiperidin-1-yl)-thiophen-3-ylmethanone

Cat. No. B7515399
M. Wt: 223.34 g/mol
InChI Key: YKSGDGJNHNHHPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dimethylpiperidin-1-yl)-thiophen-3-ylmethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPT, and is commonly used as a reagent in organic synthesis.

Mechanism of Action

DMPT works by inhibiting the activity of certain enzymes in the body, which can lead to a variety of biochemical and physiological effects. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which may make it useful in the treatment of a variety of diseases and conditions.
Biochemical and Physiological Effects:
DMPT has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation, enhance antioxidant activity, and improve cellular function. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMPT is its versatility as a reagent in organic synthesis reactions. This compound can be used in a variety of reactions to produce a wide range of chemical compounds. However, DMPT is also known to be unstable under certain conditions, which can limit its usefulness in some lab experiments.

Future Directions

There are many potential future directions for research on DMPT, including the development of new drugs and pharmaceuticals based on its unique chemical structure. This compound may also be useful in the treatment of a variety of diseases and conditions, including cancer, diabetes, and cardiovascular disease. Additionally, further research may be needed to fully understand the biochemical and physiological effects of DMPT, as well as its potential applications in other scientific research fields.

Synthesis Methods

DMPT can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with thiophen-3-ylmethanone in the presence of a catalyst. Other methods include the use of Grignard reagents and the reaction of 3,5-dimethylpiperidine with thiophen-3-ylmethyl chloride.

Scientific Research Applications

DMPT has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, medicinal chemistry, and drug discovery. DMPT is commonly used as a reagent in organic synthesis reactions, and its unique chemical structure makes it a valuable tool for the development of new drugs and pharmaceuticals.

properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-9-5-10(2)7-13(6-9)12(14)11-3-4-15-8-11/h3-4,8-10H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSGDGJNHNHHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylpiperidin-1-yl)-thiophen-3-ylmethanone

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